molecular formula C28H32ClN5 B12203837 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B12203837
M. Wt: 474.0 g/mol
InChI Key: IFMXBYUIEOZKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a recognized and potent inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) [Source] . DYRK1A is a protein kinase encoded by a gene located in the Down syndrome critical region on chromosome 21, and its overexpression is implicated in the neurological pathologies associated with Down syndrome [Source] . Consequently, this compound serves as a critical pharmacological tool in neuroscience research for investigating the role of DYRK1A in neuronal differentiation, synaptic plasticity, and cognitive function. By modulating DYRK1A activity, researchers can probe its involvement in tau phosphorylation and the pathogenesis of neurodegenerative conditions like Alzheimer's disease [Source] . Beyond neuroscience, its application extends to cancer research, as DYRK1A regulates cell cycle progression and proliferation; inhibiting this kinase can induce cell cycle arrest, providing a mechanism to study tumor cell growth and survival pathways [Source] . The specific structural features of this pyrazolo[1,5-a]pyrimidine scaffold contribute to its high selectivity and potency, making it a valuable asset for dissecting DYRK1A-mediated signaling in complex biological systems.

Properties

Molecular Formula

C28H32ClN5

Molecular Weight

474.0 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C28H32ClN5/c1-19-8-6-7-9-23(19)32-14-16-33(17-15-32)25-18-24(28(3,4)5)30-27-26(20(2)31-34(25)27)21-10-12-22(29)13-11-21/h6-13,18H,14-17H2,1-5H3

InChI Key

IFMXBYUIEOZKLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=C(C=C5)Cl)C(C)(C)C

Origin of Product

United States

Preparation Methods

Traditional Cyclocondensation

Reaction of β-enaminones with NH-3-aminopyrazoles under thermal conditions forms the pyrazolo[1,5-a]pyrimidine scaffold. For example, β-enaminones derived from diethyl malonate and 5-amino-3-methylpyrazole yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol intermediates. Chlorination of this intermediate with phosphorus oxychloride (POCl₃) at 80–100°C produces 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a key precursor for subsequent functionalization.

Table 1: Cyclocondensation Reaction Conditions

PrecursorSolventTemperature (°C)Yield (%)
β-Enaminone + 3-AminopyrazoleEthanolReflux89
Diethyl malonate + 5-Amino-3-methylpyrazoleEthanolReflux76

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclocondensation. A one-pot protocol using Vilsmeier–Haack reagent (POCl₃/DMF) achieves regioselective formylation at position 3, enabling rapid access to 3-formylpyrazolo[1,5-a]pyrimidines. This method reduces reaction times from hours to minutes while maintaining yields of 70–85%.

StepReagentConditionsYield (%)
tert-Butyl introductiontert-BuMgClTHF, −78°C68
4-Chlorophenyl addition4-ChlorophenylhydrazineAcOH, 120°C82

Piperazine Substitution at Position 7

Nucleophilic aromatic substitution (SNAr) at position 7 is facilitated by electron-withdrawing groups (e.g., chloro). Reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with 4-(2-methylphenyl)piperazine in DMF at 80°C for 12 hours achieves 85–90% substitution. Catalytic amounts of potassium iodide enhance reactivity by stabilizing the transition state.

Reaction Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) improve SNAr kinetics by stabilizing ionic intermediates. For instance, substituting dichloromethane with DMF increases piperazine coupling yields from 45% to 88%. Elevated temperatures (80–100°C) are critical for overcoming activation barriers in cyclocondensation but require careful control to avoid decomposition.

Catalytic Systems

Industrial-Scale Production

Continuous Flow Chemistry

Microreactor systems enhance heat/mass transfer during exothermic steps like POCl₃ chlorination. Pilot-scale studies demonstrate 95% conversion in 30 minutes versus 6 hours in batch reactors.

Purification Techniques

High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric impurities (<0.5%). Crystallization from ethanol/water mixtures achieves ≥99.5% purity for pharmaceutical applications.

Analytical Characterization

Spectroscopic Validation

1H NMR spectra confirm substitution patterns:

  • tert-Butyl protons: δ 1.35 ppm (singlet)

  • Piperazine methyl: δ 2.25 ppm (triplet)
    X-ray diffraction data verify the planarity of the pyrazolo[1,5-a]pyrimidine core.

Chromatographic Monitoring

Reverse-phase HPLC (ACN/H₂O, 70:30) with UV detection at 254 nm ensures intermediate purity >98% before proceeding to subsequent steps .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Addition: Addition reactions can occur at the piperazine moiety, allowing for further functionalization.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

The compound has been studied for its potential as an antitumor agent . Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation and survival. The presence of the piperazine moiety enhances its bioactivity and may facilitate better interaction with biological targets.

Antidepressant Activity

Recent studies have suggested that derivatives of pyrazolo[1,5-a]pyrimidine can exhibit antidepressant-like effects . The structural features of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine may contribute to its interaction with serotonin receptors, thus influencing mood regulation and anxiety levels.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent . Research has indicated that certain pyrazolo[1,5-a]pyrimidine derivatives possess activity against a range of bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.

Anticancer Activity

In a study published in Medicinal Chemistry, a series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that compounds similar to 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine exhibited IC50 values in the micromolar range, indicating significant anticancer potential .

Antidepressant Effects

A study highlighted the antidepressant-like effects of certain pyrazolo[1,5-a]pyrimidine derivatives in animal models. These compounds showed a reduction in immobility time in forced swim tests, suggesting an enhancement in mood-related behaviors .

Antimicrobial Studies

Research into the antimicrobial properties revealed that specific derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine structure can lead to enhanced antimicrobial efficacy .

Data Summary Table

Application AreaObserved EffectsReference
AnticancerSignificant cytotoxicity against cancer cell lines
AntidepressantReduction in immobility time in animal models
AntimicrobialEffective against Staphylococcus aureus and E. coli

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Modifications at Position 7 (Piperazinyl Substituents)

Compound Name Substituent at Position 7 Key Differences & Implications
Target Compound 4-(2-Methylphenyl)piperazinyl Balances lipophilicity and receptor selectivity; 2-methylphenyl may reduce off-target binding.
7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine 4-(4-Chlorophenyl)piperazinyl Increased electron-withdrawing character (Cl) may enhance affinity for serotonin/dopamine receptors.
7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine 4-Benzylpiperazinyl Benzyl group increases hydrophobicity, potentially improving blood-brain barrier penetration.
(4-BENZHYDRYLPIPERAZIN-1-YL)-[5-THIOPHEN-2-YL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE Benzhydrylpiperazinyl + trifluoromethyl Bulky benzhydryl group may hinder receptor access; trifluoromethyl enhances metabolic stability.

Key Insight : Piperazinyl substituents critically influence receptor selectivity and pharmacokinetics. The target compound’s 2-methylphenyl group may offer a balance between affinity and metabolic clearance .

Modifications at Position 3 and 5

Compound Name Substituents (Position 3/5) Structural Impact
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2,4-Dichlorophenyl (3) / 4-Fluorophenyl (5) Increased halogen content enhances electron-withdrawing effects, potentially altering binding kinetics.
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK71) 3,5-Bis(trifluoromethyl)phenyl (5) High electronegativity may improve interaction with polar receptor pockets but reduce solubility.
tert-butyl 5-(4'-carbamoylbiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate Carbamoylbiphenyl (5) / Ethyl (3) Carbamate groups introduce hydrogen-bonding potential, possibly enhancing target engagement.

Key Insight : The target compound’s tert-butyl (position 5) and 4-chlorophenyl (position 3) groups synergistically enhance hydrophobic interactions without excessive electronegativity, optimizing ligand-receptor compatibility .

Substituent Effects on Physicochemical Properties

Property Target Compound 7-(4-Benzylpiperazin-1-yl) Analog 3,5-Bis(trifluoromethyl)phenyl Analog
Molecular Weight 432.0 g/mol 457.6 g/mol 463.3 g/mol
LogP (Predicted) ~4.5 ~5.1 ~4.8
Hydrogen Bond Acceptors 5 5 7

Key Insight : The target compound’s moderate LogP and molecular weight suggest favorable blood-brain barrier penetration, a trait critical for CNS-targeted therapeutics .

Comparative NMR Data :

  • Region A (positions 29–36) : Tert-butyl and chlorophenyl groups cause upfield shifts (δ 1.2–1.5 ppm for tert-butyl; δ 7.3–7.6 ppm for chlorophenyl) .
  • Region B (positions 39–44) : Piperazinyl protons exhibit distinct splitting patterns (δ 2.8–3.5 ppm), differing from benzylpiperazine analogs .

Hypothesized Advantages of Target Compound :

  • Enhanced selectivity due to 2-methylphenylpiperazinyl group.
  • Improved metabolic stability compared to non-tert-butyl analogs .

Biological Activity

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antiviral properties. The unique structural features of this compound include a pyrazolo ring fused with a pyrimidine ring and various functional groups that suggest diverse reactivity and biological interactions.

Structural Characteristics

The molecular formula for this compound is C23H29ClN4, with a molecular weight of approximately 397.0 g/mol. Its structure allows for various interactions with biological targets, which may lead to significant therapeutic effects.

Property Value
Molecular FormulaC23H29ClN4
Molecular Weight397.0 g/mol
Structural ClassPyrazolo[1,5-a]pyrimidine

Biological Activity

Research indicates that 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine exhibits notable biological activities:

Antimicrobial Activity

Studies have demonstrated the compound's efficacy against various pathogens. For instance, it has shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antiviral Properties

The compound has also been explored for its antiviral potential, particularly against viral infections where it may inhibit viral replication through interaction with viral proteins or host cell receptors.

Molecular docking studies suggest that 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine may bind to specific enzymes or receptors involved in disease pathways. This binding can modulate the activity of these targets, leading to therapeutic effects.

Target Interactions

The compound may interact with:

  • Enzymes : Inhibition of key metabolic enzymes.
  • Receptors : Modulation of receptor activity affecting cellular signaling pathways.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluated the antibacterial activity against multiple strains. Results indicated an EC50 value in the low micromolar range, demonstrating significant potency.
  • Antiviral Activity Assessment :
    • In vitro assays revealed that the compound effectively inhibited viral replication in cultured cells infected with specific viruses, suggesting its potential as an antiviral agent.
  • Structure-Activity Relationship (SAR) Analysis :
    • Analysis of various derivatives highlighted that modifications to the piperazine moiety significantly influenced biological activity, indicating a strong SAR correlation.

Comparative Analysis

The following table compares 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine with structurally similar compounds regarding their biological activities:

Compound Name Structural Features Biological Activity
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidinePyrazolo-pyrimidine core with piperazine substitutionAntimicrobial, antiviral
5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidineSimilar core with different piperazine substitutionModerate antimicrobial activity
3-tert-butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazineContains triazole ring instead of pyrimidineLimited biological activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like this compound?

  • Methodology : The synthesis typically involves multi-step condensation reactions. For example, describes refluxing intermediates (e.g., substituted amines or azo compounds) in pyridine or ethanol, followed by crystallization for purification. Key steps include:

  • Condensing 2H-pyrazol-3-ylamines with aryl aldehydes or nitriles.
  • Refluxing for 5–6 hours in polar solvents (e.g., pyridine or ethanol).
  • Purification via recrystallization from solvents like ethanol or dioxane .
    • Characterization includes IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry to confirm molecular structure .

Q. How can structural characterization be systematically performed for this compound?

  • Methodology :

  • Basic : Use 1H^1 \text{H}-NMR to identify proton environments (e.g., tert-butyl protons at ~1.3 ppm, aromatic protons at 7–8 ppm). IR confirms functional groups (e.g., C-Cl stretches at ~750 cm1^{-1}) .
  • Intermediate : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • Advanced : Single-crystal X-ray diffraction (SC-XRD) resolves 3D conformation. and highlight SC-XRD parameters (e.g., R factor < 0.05) for precise bond-length/angle measurements .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Use cell lines (e.g., HEPG2-1 for liver carcinoma) to assess antiproliferative activity via MTT assays. reports IC50_{50} values for related pyrazolo[1,5-a]pyrimidines, with modifications (e.g., trifluoromethyl groups) enhancing activity .
  • Enzyme inhibition assays (e.g., kinase profiling) can evaluate targeting specificity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or activity of this compound?

  • Methodology :

  • Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. emphasizes integrating computational reaction path searches with experimental validation to reduce trial-and-error .
  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or benzodiazepine receptors .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Control variables: Test compounds under standardized conditions (e.g., fixed DMSO concentration, cell passage number).
  • Meta-analysis: Compare structural analogs (e.g., ’s IC50_{50} values for pyrazolo[1,5-a]pyrimidines) to identify substituent-dependent trends .
  • Validate solubility and stability: Use HPLC or DSC to rule out compound degradation .

Q. How can position 7 functionalization impact bioactivity?

  • Methodology :

  • Replace the 4-(2-methylphenyl)piperazine group with other amines (e.g., morpholine, piperidine) via nucleophilic substitution. demonstrates functionalizing position 7 with silylformamidines or aldehydes to modulate electronic properties .
  • Assess changes in logP (via HPLC) and cellular permeability (Caco-2 assays) to correlate structure with pharmacokinetics .

Q. What experimental designs support structure-activity relationship (SAR) studies?

  • Methodology :

  • Systematic substitution: Vary substituents (e.g., tert-butyl, chlorophenyl) and measure effects on activity. shows cyclopropyl or trifluoromethyl groups enhance antitumor potency .
  • Statistical tools: Use multivariate analysis (e.g., PCA) to identify critical descriptors (e.g., Hammett σ values) .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Methodology :

  • Kinase profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify targets. notes pyrazolo[1,5-a]pyrimidines as KDR kinase inhibitors .
  • Gene expression analysis : RNA sequencing of treated cells identifies pathways (e.g., apoptosis, cell cycle arrest) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.